molecular formula C11H14N2O3S B13539081 tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B13539081
M. Wt: 254.31 g/mol
InChI Key: RUHKKIITWIQVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 478624-69-0) is a high-purity heterocyclic building block of strategic importance in medicinal chemistry and drug discovery research . This compound is specifically valued as a key synthetic intermediate in the development of kinase inhibitors, a major class of therapeutic agents for oncology and inflammatory disease research . Its molecular structure, which incorporates a fused 2-pyridone scaffold, is a versatile pharmacophore known to confer significant biological activity and is widely used as a raw material in drug synthesis . The tert-butoxycarbonyl (Boc) protecting group enhances the molecule's utility by allowing for further selective functionalization and simplification of synthetic routes toward more complex target molecules . Researchers utilize this compound to construct sophisticated heterocyclic systems that improve the potency and selectivity of potential drug candidates . Proper handling and storage are required; the reagent should be kept sealed in a dry environment at 2-8°C, protected from light, to ensure stability . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

tert-butyl 7-oxo-4,6-dihydro-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C11H14N2O3S/c1-11(2,3)16-10(15)13-4-7-9(8(14)5-13)17-6-12-7/h6H,4-5H2,1-3H3

InChI Key

RUHKKIITWIQVHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids under cyclocondensation conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at sulfur-containing sites. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA), which convert thioethers to sulfoxides or sulfones. These reactions typically occur under mild conditions without requiring high temperatures.

Example Reaction :

  • Reagents : H₂O₂ in acetic acid

  • Product : Corresponding sulfoxide derivative

  • Conditions : Room temperature, 2–4 hours

Reduction Reactions

Reduction targets the carbonyl group (C=O) and sulfur-containing moieties. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed, yielding alcohol derivatives.

Example Reaction :

  • Reagents : NaBH₄ in methanol

  • Product : Hydroxylated derivative at the carbonyl position

  • Conditions : 0–5°C, 1–2 hours

Nucleophilic Substitution

The amino group (-NH₂) at position 2 participates in nucleophilic substitution reactions. Alkyl halides or acyl chlorides react with the amine to form substituted derivatives.

Example Reaction :

  • Reagents : Ethyl bromide, NaHCO₃

  • Product : N-Ethylated derivative

  • Conditions : DMF, 60°C, 6 hours

Cycloaddition Reactions

The compound’s thiazolo-pyridine framework enables unique cycloaddition chemistry. For example, reaction with propargyl bromide in the presence of cesium carbonate induces a [2+2] cycloaddition, forming cyclobutane-fused derivatives .

Mechanism :

  • Thiazoline Ring Opening : Alkylation at sulfur generates an intermediate allenyl species.

  • Cycloaddition : Intramolecular [2+2] reaction forms a cyclobutane ring fused to the pyridine moiety .

Example Product :
Methyl 4-cyclopropyl-2-methylene-7-oxo-2,2a-dihydro-7H-cyclobuta thiazolo[3,2-a]pyridine-8a(1H)-carboxylate (Compound 5a) .

Comparative Analysis of Reaction Types

Reaction Type Key Reagents Typical Products Conditions
OxidationH₂O₂, m-CPBASulfoxides/sulfonesRoom temperature
ReductionNaBH₄, LiAlH₄Alcohols0–5°C
Nucleophilic SubstitutionAlkyl halides, acyl chloridesN-Alkylated/N-acylated derivativesDMF, 60°C
CycloadditionPropargyl bromide, Cs₂CO₃Cyclobutane-fused derivativesToluene, reflux

Structural and Mechanistic Insights

The compound’s reactivity is influenced by its fused thiazolo-pyridine system and the electron-withdrawing tert-butyl ester group. The thiazolo ring’s sulfur atom facilitates nucleophilic attack, while the pyridine moiety stabilizes intermediates during cycloaddition .

Key Research Findings :

  • Synthetic Versatility : The compound serves as a scaffold for generating biologically active derivatives through targeted modifications .

  • Biological Implications : Oxidation and reduction products may exhibit enhanced pharmacological activity, such as improved enzyme inhibition.

  • Cycloaddition Utility : The [2+2] cycloaddition pathway enables the synthesis of complex fused heterocycles, expanding structural diversity for drug discovery .

Scientific Research Applications

tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent.

    Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. Thiazolopyridine derivatives are known to inhibit enzymes such as tyrosine kinases and phosphodiesterases . These interactions can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(a) tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS: 1002355-91-0)

  • Key Differences: Substitution at position 2 with an amino group instead of a ketone.
  • Properties: Molecular weight 255.32 g/mol (vs. 269.32 g/mol for the 7-oxo derivative).
  • Applications : Used in peptide mimetics and as intermediates in antiviral drug synthesis .

(b) tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS: 1253654-37-3)

  • Key Differences : Bromine substitution at position 2 introduces electrophilic reactivity.
  • Properties : Molecular formula C₁₁H₁₅BrN₂O₂S (MW: 331.22 g/mol). The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
  • Applications : Critical in palladium-catalyzed C–C bond formation for agrochemicals .

Isomeric and Heterocyclic Variants

(a) tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS: 365996-06-1)

  • Key Differences : Thiazole ring fused at [5,4-c] instead of [4,5-c], altering electronic distribution.
  • Properties : Similar molecular weight (331.22 g/mol) but distinct regiochemical reactivity. The [5,4-c] isomer exhibits higher stability under acidic conditions due to reduced ring strain .

(b) tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS: 230301-11-8)

  • Key Differences : Replacement of thiazole with pyrazole, a nitrogen-rich heterocycle.
  • Properties : Molecular formula C₁₁H₁₇N₃O₂ (MW: 223.27 g/mol). Pyrazole’s aromaticity and hydrogen-bonding capacity make it preferable for targeting ATP-binding pockets in enzymes .

Functional Group Modifications

(a) 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

  • Key Differences : A methyl group at position 5 and a carboxylic acid substituent, enhancing hydrophilicity.
  • Properties : The hydrochloride salt improves crystallinity and bioavailability, often utilized in prodrug design .

Research Findings and Industrial Relevance

  • Reactivity Trends: Brominated derivatives (e.g., CAS 1253654-37-3) show superior cross-coupling efficiency compared to amino-substituted analogues, enabling rapid diversification of the thiazolo[4,5-c]pyridine scaffold .
  • Biological Activity : The 7-oxo derivative’s ketone group is critical for hydrogen-bond interactions in kinase binding pockets, as evidenced by its use in preclinical studies for Alzheimer’s disease .
  • Supply Chain : Multiple suppliers (e.g., Chengdu Feibo, Shanghai Haohong) offer the 7-oxo compound at purities of 95–98%, with bulk pricing available for industrial-scale applications .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate?

Methodological Answer: The compound can be synthesized via cyclization of a piperidine precursor. For example, describes a method using tert-butyl 4-oxopiperidine-1-carboxylate, cyanamide, and sulfur in pyridine at 130°C for 1.5 hours, yielding the thiazolo[5,4-c]pyridine core (74.2% yield). Bromination at the 2-position can be achieved using CuBr₂ and tert-butyl nitrite in dichloromethane at 0°C (44% yield). Optimization of reaction time, temperature, and stoichiometry is critical for reproducibility .

Q. How is the structure of this compound validated post-synthesis?

Methodological Answer: X-ray crystallography is the gold standard. and 12 demonstrate the use of single-crystal X-ray diffraction (SXRD) for analogous thiazolo-pyridine derivatives. Key parameters include:

  • Dihedral angles between fused rings (e.g., 80.94° in ).
  • Puckering parameters for non-planar heterocycles (e.g., boat/flattened boat conformations).
    Refinement software like SHELXL ( ) should be used for structural validation, with H atoms placed via riding models .

Q. What analytical techniques are suitable for purity assessment?

Methodological Answer:

  • HPLC-MS : Monitor molecular ion peaks (e.g., m/z 318.9/320.9 [M+1] in ).
  • ¹H/¹³C NMR : Confirm functional groups (e.g., tert-butyl protons at ~1.4 ppm, carbonyl carbons at ~160 ppm).
  • Elemental analysis : Verify C/H/N/S ratios (e.g., C₁₁H₁₆N₂O₂S for the parent compound in ).

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization (e.g., bromination)?

Methodological Answer: Regioselectivity in bromination depends on electronic and steric factors. highlights the use of CuBr₂ and tert-butyl nitrite to target the 2-position of the thiazolo[5,4-c]pyridine core. Computational modeling (e.g., DFT for charge distribution) or directing groups (e.g., Boc protection) can further enhance selectivity. Contrast with , where bromination of analogous scaffolds occurs at alternative positions .

Q. What strategies stabilize the 7-oxo group under varying pH conditions?

Methodological Answer: The 7-oxo group is prone to keto-enol tautomerism. Stability studies in (for related oxazepane derivatives) suggest:

  • Buffered solutions (pH 6–8) minimize tautomer shifts.
  • Low-temperature storage (-20°C) reduces degradation.
  • Protection/deprotection : Use acid-labile groups (e.g., Boc) to shield reactive sites during synthesis .

Q. How does the Boc group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The tert-butoxycarbonyl (Boc) group acts as a protective moiety for amines but may sterically hinder coupling reactions. (for a boronate ester analog) shows that Boc removal (e.g., via TFA) prior to Suzuki-Miyaura coupling improves yields. Kinetic studies comparing Boc-protected vs. deprotected derivatives are recommended .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 44% vs. 74%)?

Methodological Answer: Yield variations ( ) arise from differences in:

  • Reaction scale (e.g., 7.84 mmol vs. 101 mmol).
  • Purification methods (column chromatography vs. recrystallization).
    Systematic optimization (DoE approaches) and rigorous characterization (e.g., LC-MS tracking of intermediates) are advised .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.